Core Identification and Physicochemical Properties
Core Identification and Physicochemical Properties
An In-Depth Technical Guide to Methyl 2-chloropyrimidine-5-carboxylate
This guide provides a comprehensive technical overview of Methyl 2-chloropyrimidine-5-carboxylate, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Its unique structural features make it a versatile intermediate for synthesizing a wide array of biologically active compounds.
Methyl 2-chloropyrimidine-5-carboxylate is a fine chemical intermediate recognized for its role in constructing more complex molecular architectures.[1] Its fundamental identity and properties are summarized below.
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Chemical Name: Methyl 2-chloropyrimidine-5-carboxylate
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Synonyms: 2-Chloropyrimidine-5-carboxylic acid methyl ester, 2-Chloro-5-(methoxycarbonyl)pyrimidine[2][3]
The compound's physical and chemical characteristics are crucial for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅ClN₂O₂ | [1][2][3][5] |
| Molecular Weight | 172.57 g/mol | [2][5] |
| Appearance | White to off-white powder | [1][2] |
| Melting Point | 76 °C | [2] |
| Boiling Point | 304.3 °C | [2] |
| Density | 1.4 g/cm³ | [2] |
| Flash Point | 138 °C | [2] |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM) | [4] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of Methyl 2-chloropyrimidine-5-carboxylate is a well-established process, typically achieved through a diazotization-chlorination sequence starting from an amino-pyrimidine precursor. This transformation is a cornerstone of heterocyclic chemistry, enabling the introduction of a versatile chloro-substituent that serves as a handle for further functionalization.
Experimental Protocol: Synthesis from Methyl 2-aminopyrimidine-5-carboxylate
This protocol outlines a common laboratory-scale synthesis.[4]
Step 1: Diazotization
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Suspend Methyl 2-aminopyrimidine-5-carboxylate (7 g, 0.046 mol) in a mixture of concentrated hydrochloric acid (15.2 mL) and dichloromethane (60 mL).
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Cool the reaction mixture to 15-20 °C.
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Slowly add zinc chloride (18.6 g, 0.138 mol) while maintaining the temperature at 15-20 °C. Stir for 30 minutes.
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Cool the suspension to 5-10 °C.
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Add sodium nitrite (9.5 g, 0.138 mol) in portions, ensuring the internal temperature does not exceed 10 °C. The formation of the diazonium salt is critical and temperature control is paramount to prevent its decomposition.
Step 2: Chloro-de-diazotization (Sandmeyer-type reaction)
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Continue stirring the reaction mixture for 2 hours at 5-10 °C. The diazonium group is replaced by a chlorine atom from the chloride-rich environment.
Step 3: Work-up and Purification
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Slowly quench the reaction by pouring the mixture into ice water (50 mL).
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Separate the organic layer. Extract the aqueous phase twice with dichloromethane (30 mL each).
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Combine the organic extracts and concentrate under reduced pressure to yield the crude product.
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Suspend the crude solid in hexane (20 mL) and heat at 60 °C for 30 minutes to slurry wash.
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Filter the mixture. The filtrate is concentrated to afford the pure Methyl 2-chloropyrimidine-5-carboxylate as an off-white solid (yield: 44.4%).[4]
Synthesis Workflow Diagram
Caption: Synthesis workflow for Methyl 2-chloropyrimidine-5-carboxylate.
Reactivity and Synthetic Utility
The synthetic value of Methyl 2-chloropyrimidine-5-carboxylate stems from its two primary reactive sites: the electrophilic C2 position and the C5 ester group.[1]
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Nucleophilic Aromatic Substitution (SₙAr) at C2: The chlorine atom at the 2-position of the electron-deficient pyrimidine ring is an excellent leaving group. It is readily displaced by a wide range of nucleophiles. This reactivity is the cornerstone of its utility as a building block.[1] Common nucleophiles include amines, thiols, and alcohols, leading to the formation of 2-amino, 2-thio, or 2-alkoxy pyrimidine derivatives, respectively. These derivatives are prevalent motifs in pharmacologically active molecules.[6]
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Ester Group Modification at C5: The methyl ester at the 5-position can be easily modified. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, it can be reduced to a primary alcohol, providing another point for molecular elaboration.
General Reactivity Pathways Diagram
Caption: Key derivatization pathways for the core scaffold.
Applications in Drug Discovery
Pyrimidine derivatives are a well-established class of compounds in medicinal chemistry, forming the core of numerous approved drugs. Methyl 2-chloropyrimidine-5-carboxylate serves as a critical starting material for novel drug candidates.
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ACSS2 Inhibitors: The compound is explicitly cited as a key intermediate for the synthesis of ACSS2 (Acyl-CoA Synthetase Short-chain family member 2) inhibitors.[4][7] These inhibitors have shown potential as anti-inflammatory and anti-depressant agents, highlighting the direct therapeutic relevance of this building block.[7]
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Kinase Inhibitors: The 2-aminopyrimidine scaffold, readily accessible from this intermediate, is a privileged structure in the development of protein kinase inhibitors for oncology.
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General Medicinal Chemistry: Its versatility makes it a valuable tool for structure-activity relationship (SAR) studies.[7] Chemists can rapidly generate libraries of compounds by varying the nucleophile that displaces the 2-chloro group and modifying the C5-ester, allowing for the fine-tuning of pharmacological properties.[8][9]
Drug Development Workflow Visualization
Caption: Role as a key intermediate in a drug discovery pipeline.
Safety, Handling, and Storage
Proper handling and storage are essential due to the compound's hazardous properties.[10]
Hazard Identification
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GHS Pictograms: Warning
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Hazard Statements:
Safe Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[2][10]
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Personal Protective Equipment:
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Handling Practices:
Storage and Disposal
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Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][10][12] Store locked up and away from incompatible materials like strong oxidizing agents.[2][11]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][10]
References
-
Exploring the Synthesis and Reactivity of Methyl 2-chloropyrimidine-5-carboxylate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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METHYL 2-CHLOROPYRIMIDINE-5-CARBOXYLATE CAS#: 287714-35-6. ChemWhat. [Link]
-
Methyl 2-chloropyrimidine-5-carboxylate: A Vital Fine Chemical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Mastering Chemical Synthesis: A Guide to Key Intermediates like Methyl 2-chloropyrimidine-5-carboxylate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Methyl- 2-Chloro Pyridine- 5-carboxylate (58481-11-1). CYNOR LABORATORIES. [Link]
-
The Crucial Role of High-Purity Ethyl 2-chloropyrimidine-5-carboxylate in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]
-
Reactions and Mechanisms. Master Organic Chemistry. [Link]
-
New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. [Link]
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Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. MDPI. [Link]
-
Methyl 2-methylpyrimidine-5-carboxylate. PubChem. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. chemwhat.com [chemwhat.com]
- 4. METHYL 2-CHLOROPYRIMIDINE-5-CARBOXYLATE | 287714-35-6 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
